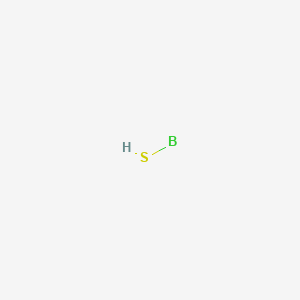
Boranethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Boranethiol can be synthesized through several methods. One common approach involves the reaction of diborane (B₂H₆) with hydrogen sulfide (H₂S) under controlled conditions. The reaction typically occurs at low temperatures to prevent decomposition and to ensure the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve the use of specialized reactors that allow for precise control of temperature and pressure. The process often includes the purification of the product to remove any impurities that may affect its performance in subsequent applications.
化学反応の分析
Types of Reactions
Boranethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boron oxides and sulfur oxides.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents for this compound include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used in reactions involving this compound.
Substitution Reactions: Halogenated compounds and other electrophiles are often used in substitution reactions with this compound.
Major Products Formed
Oxidation: Boron oxides (B₂O₃) and sulfur oxides (SO₂).
Reduction: Boron hydrides and hydrogen sulfide.
Substitution: Various organoboron compounds depending on the substituent introduced.
科学的研究の応用
Boranethiol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other boron-containing compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of boranethiol involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. Its molecular targets include electrophiles and nucleophiles, and it can participate in both oxidation and reduction reactions. The pathways involved in its reactions are often determined by the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
Diborane (B₂H₆): A simpler boron hydride with two boron atoms.
Borane (BH₃): The simplest boron hydride, often used as a reducing agent.
Thioborane (B₂H₆S): A compound similar to boranethiol but with a different structure.
Uniqueness
This compound is unique due to the presence of both boron and sulfur in its structure, which imparts distinct chemical properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
53844-93-2 |
|---|---|
分子式 |
BHS |
分子量 |
43.89 g/mol |
InChI |
InChI=1S/BHS/c1-2/h2H |
InChIキー |
DERPBDGEEDNECM-UHFFFAOYSA-N |
正規SMILES |
[B]S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


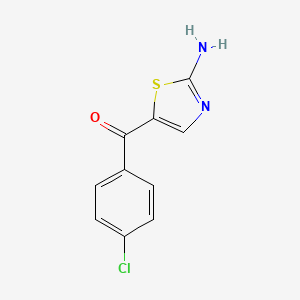
![4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15145990.png)
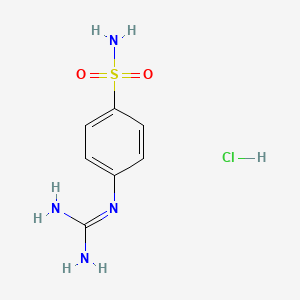

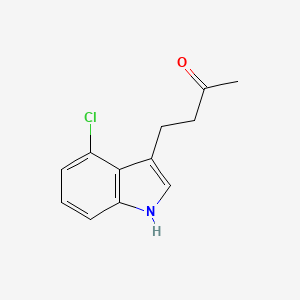
![(3S,6S)-3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid](/img/structure/B15146016.png)
![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B15146019.png)
![methyl 3-ethenyl-4-[3-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B15146024.png)
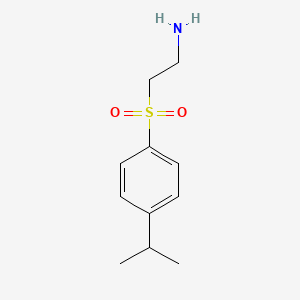
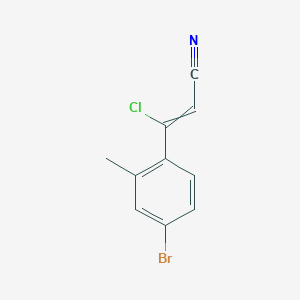
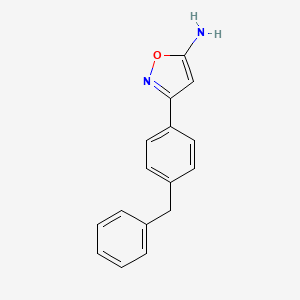
![3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine](/img/structure/B15146050.png)
![7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15146054.png)
![(S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid](/img/structure/B15146059.png)
